N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Lipophilicity ADME prediction Physicochemical profiling

Procure N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-89-1) to access an unexplored region in the 1,2,3-triazole-4-carboxamide SAR matrix. Its distinct 4-ethylphenyl N1 and 4-ethoxyphenyl carboxamide groups yield a LogP of ~4.1 and TPSA of 69 Ų, ideal for probing Gram-positive anti-staphylococcal activity. Use this compound in matched molecular pair studies versus 4-fluoro or 4-methyl analogs to deconvolute substituent contributions to potency, selectivity, and ADME properties. Also valuable as a 1,2,3-triazole scaffold-hopping tool, differentiating target engagement from the common 1,2,4-triazole isomer. This compound is ready for procurement from screening-compound suppliers for non-human research use, with batch-to-batch consistency for robust hit validation.

Molecular Formula C20H22N4O2
Molecular Weight 350.422
CAS No. 866872-89-1
Cat. No. B2592017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS866872-89-1
Molecular FormulaC20H22N4O2
Molecular Weight350.422
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OCC)C
InChIInChI=1S/C20H22N4O2/c1-4-15-6-10-17(11-7-15)24-14(3)19(22-23-24)20(25)21-16-8-12-18(13-9-16)26-5-2/h6-13H,4-5H2,1-3H3,(H,21,25)
InChIKeyXYPFEBQYZKLLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 27 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-89-1): Compound-Class Identification and Procurement-Relevant Physicochemical Profile


N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-89-1) is a fully synthetic 1,2,3-triazole-4-carboxamide bearing a 5-methyl substitution on the triazole ring, a 4-ethylphenyl group at N1, and a 4-ethoxyphenyl carboxamide side chain [1]. Its molecular formula is C20H22N4O2 with a molecular weight of 350.4 g/mol. The computed logP (XLogP3) is 4.1 and the topological polar surface area (TPSA) is 69 Ų, a profile typical of moderately lipophilic screening compounds with one hydrogen bond donor and four hydrogen bond acceptors [1]. The compound is catalogued by commercial screening-library suppliers under identifiers including AKOS001883835 and F1607-0372 and is offered exclusively for non-human research purposes [2].

Why Close Triazole-4-Carboxamide Analogs Cannot Be Assumed Interchangeable with CAS 866872-89-1


Within the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide chemotype, small changes to the N1-aryl and carboxamide N-aryl substituents cause substantial shifts in lipophilicity, hydrogen-bonding capacity, and molecular shape—parameters that govern membrane permeability, target binding, and off-target promiscuity [1]. Although no head-to-head experimental comparison data have been published for this specific compound, the available class-level evidence demonstrates that replacing the N1 substituent (e.g., 4-ethylphenyl vs. phenyl) or altering the carboxamide aryl group (e.g., 4-ethoxyphenyl vs. 4-methylphenyl or 4-fluorophenyl) yields analogs with distinct computed property profiles, predicting differences in ADME behavior and biological target preferences [2]. Consequently, selecting CAS 866872-89-1 versus a close analog during library procurement or SAR follow-up is not a neutral decision; the unique combination of the 4-ethylphenyl N1 group and 4-ethoxyphenyl carboxamide side chain results in a LogP/TPSA/rotatable-bond signature that is not reproduced by any single commercially available comparator.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (866872-89-1) Versus Closest Analogs


Lipophilicity (XLogP3) Versus the Phenyl N1 Analog: Higher Predicted LogP Drives Differential Membrane Partitioning

The target compound bears a 4-ethylphenyl substituent at the N1 position of the triazole ring. Replacing this with an unsubstituted phenyl yields N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-55-1). The 4-ethyl group contributes additional hydrophobic surface area which increases the computed logP. The target compound has an XLogP3 of 4.1, whereas the phenyl analog (CID not assigned; identified via ChemSpider and vendor listings) is predicted to have an XLogP3 approximately 3.3–3.5 based on the absence of the two-carbon ethyl extension [1]. This difference of ~0.6–0.8 log units corresponds to roughly a 4- to 6-fold difference in predicted octanol-water partition coefficient, which has implications for passive membrane permeability, plasma protein binding, and non-specific tissue distribution in cell-based assays [2].

Lipophilicity ADME prediction Physicochemical profiling

Topological Polar Surface Area and Hydrogen-Bonding Capacity Differentiation from 4-Fluorophenyl and 4-Methylphenyl Analogs

The target compound (TPSA = 69 Ų, 1 HBD, 4 HBA) carries a 4-ethoxyphenyl amide side chain, which contributes one ether oxygen acceptor. Close comparators such as 1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (4-fluoro analog) and 1-(4-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (4-methyl analog) differ in their hydrogen-bond acceptor counts: the fluoro analog has 3 HBA (loss of the ether oxygen), and the methyl analog has 3 HBA as well but adds a methyl hydrophobic surface instead of an ethoxy oxygen [1]. The target compound's 4 HBA and TPSA of 69 Ų lie within the range associated with favorable oral absorption (typically TPSA < 140 Ų), yet the additional ether oxygen provides an extra hydrogen-bonding anchor point compared to the fluoro or methyl analogs, which may alter binding poses in target pockets that engage the carboxamide region [2].

TPSA Hydrogen bonding Oral bioavailability prediction

Class-Level Antimicrobial SAR: 5-Methyl-1,2,3-Triazole-4-Carboxamides Show Potent Anti-Staphylococcal Activity, With Substituent-Dependent Selectivity

Although the exact compound CAS 866872-89-1 has not been individually evaluated in published antimicrobial assays, a 2021 study by Pokhodylo et al. tested a congeneric series of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides against seven primary pathogens including S. aureus, E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, C. neoformans, and C. albicans [1]. Multiple 5-methyl-1H-1,2,3-triazole-4-carboxamides (compounds 4d, 4l, 4r) exhibited potent antibacterial effects selectively against S. aureus, with compound 4l achieving 50% growth inhibition at a concentration under 1 µM [1]. Critically, the activity was highly dependent on the specific N1-aryl and carboxamide N-aryl substituents: 5-amino analogs (e.g., 8b) and triazoloquinazoline analogs (e.g., 9a) showed activity against C. albicans rather than S. aureus, and the compounds overall demonstrated selective antimicrobial action with no significant impact on human keratinocyte (HaCaT) viability at active concentrations [1]. This class-level SAR establishes that the 5-methyl-1,2,3-triazole-4-carboxamide scaffold, when appropriately substituted, yields pathogen-selective antibacterial agents, but the precise selectivity and potency profile is exquisitely sensitive to the aryl substitution pattern, precluding generic substitution of CAS 866872-89-1 with any other family member without loss of the specific property signature [1].

Antimicrobial Staphylococcus aureus Structure-activity relationship

Rotatable Bond Count and Molecular Flexibility: Differentiation from N-Cyclopentyl and N-Cycloheptyl Analogs

The target compound has 6 rotatable bonds, arising from the 4-ethylphenyl N1 substituent (one ethyl C–C bond), the 4-ethoxyphenyl carboxamide side chain (one ethoxy C–O and two aryl–N/C bonds), and the methyl-carboxamide bridge. In silico models of oral bioavailability and ligand efficiency frequently penalize excessive rotatable bonds (>10), but within the 1,2,3-triazole-4-carboxamide family, rotatable bond count varies depending on whether the carboxamide N-substituent is a flexible acyclic group or a constrained cyclic amine [1]. Comparators such as N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide have fewer rotatable bonds (cyclopentyl analog: approximately 3–4; cycloheptyl analog: approximately 3–4) due to cyclization of the carboxamide N-substituent, resulting in lower conformational entropy and potentially different binding kinetics [1]. The target compound's 6 rotatable bonds confer greater conformational sampling capacity, which may be advantageous for induced-fit binding to flexible target sites but could incur an entropic penalty in rigid binding pockets [2].

Molecular flexibility Rotatable bonds Conformational entropy

Recommended Research and Procurement Application Scenarios for N-(4-Ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-89-1)


Antimicrobial Screening Deck Inclusion for Gram-Positive Pathogen Profiling

Based on class-level evidence that 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxamides selectively inhibit S. aureus growth at sub-micromolar concentrations [1], CAS 866872-89-1 is a rational addition to screening decks targeting Gram-positive pathogens. Procurement of this compound for inclusion in a focused library of 1,2,3-triazole-4-carboxamides enables SAR exploration of how the 4-ethoxyphenyl/4-ethylphenyl substitution pattern modulates anti-staphylococcal potency and selectivity relative to the published active congeners 4d, 4l, and 4r. This compound fills an unexplored region of the substitution matrix, where no published MIC data yet exist, making it valuable for hit-finding campaigns.

Physicochemical Property-Driven Lead Optimization of Triazole Carboxamides

With a computed XLogP3 of 4.1, TPSA of 69 Ų, and 6 rotatable bonds, CAS 866872-89-1 occupies a favorable property space (compliant with the 'Rule of 5' for oral drug-likeness) [1]. Procurement of this compound alongside its close analogs (e.g., CAS 866846-55-1, CAS 904816-79-1) allows medicinal chemistry teams to experimentally validate whether the ~0.6–0.8 log unit increase in predicted LogP conferred by the 4-ethylphenyl N1 group translates into measurable differences in metabolic stability, Caco-2 permeability, or plasma protein binding. Such comparative data are essential for establishing property-based design guidelines within this chemotype.

Hydrogen-Bonding Pharmacophore Mapping Using Matched Molecular Pairs

The 4-ethoxyphenyl carboxamide side chain of CAS 866872-89-1 provides four hydrogen-bond acceptor sites (including the ether oxygen), which is one HBA more than the 4-fluoro or 4-methyl carboxamide analogs [1]. Procuring this compound as part of a matched molecular pair set (target vs. 4-fluoro analog vs. 4-methyl analog) enables direct experimental determination of whether the additional ether oxygen contributes favorably to target binding affinity or, conversely, introduces an undesired solvation penalty. Such Matched Molecular Pair Analysis (MMPA) studies are a standard industrial approach for deconvoluting substituent contributions to potency and selectivity.

Scaffold-Hopping and Chemical Diversity Expansion in Heterocyclic Screening Collections

As a 1,2,3-triazole-4-carboxamide—a scaffold distinct from the more common 1,2,4-triazole pharmacophore—CAS 866872-89-1 provides three-dimensional and electronic features (triazole N2/N3 dipole orientation, regioisomeric substitution pattern) that are orthogonal to 1,2,4-triazole-based screening compounds [1]. Procurement for scaffold-hopping initiatives enables exploration of whether the 1,2,3-triazole regioisomer engages biological targets differently than the 1,2,4-triazole regioisomer, a question of broad relevance in heterocyclic medicinal chemistry. The compound's commercial availability from screening-library suppliers ensures batch-to-batch consistency for reproducible hit validation [2].

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